trans-3-(2,5-Dimethylbenzoyl)acrylic acid
CAS No.:
Cat. No.: VC13318726
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (E)-4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C12H12O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ |
| Standard InChI Key | YHCFVGCMSKTDFZ-AATRIKPKSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C)C(=O)/C=C/C(=O)O |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . Its structure features a 2,5-dimethylbenzoyl group linked to a trans-configured acrylic acid chain (Figure 1). The trans orientation minimizes steric hindrance, influencing reactivity and crystallization behavior .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 15254-22-5 | |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| Hazard Statements | H300 (Harmful if swallowed) | |
| H400 (Toxic to aquatic life) |
Synthesis Methods
Friedel-Crafts Acylation
The primary synthesis route involves a Friedel-Crafts acylation between 2,5-dimethylbenzene and maleic anhydride in the presence of AlCl₃ as a catalyst . This method, adapted from similar aroyl acrylic acid syntheses, proceeds as follows:
-
Reaction Setup: 2,5-Dimethylbenzene reacts with maleic anhydride in a non-polar solvent (e.g., nitrobenzene) under anhydrous conditions.
-
Catalysis: AlCl₃ facilitates electrophilic substitution, forming the benzoyl-acrylic acid intermediate.
-
Hydrolysis: The intermediate undergoes acidic hydrolysis to yield the final product .
Key Considerations:
-
Excess aromatic hydrocarbon must be avoided to prevent side reactions (e.g., addition across the double bond) .
-
Solvents like acetylene tetrachloride improve yield by stabilizing reactive intermediates .
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
trans-3-(2,5-Dimethylbenzoyl)acrylic acid serves as a precursor for 1,5-benzothiazepines, compounds with documented antimicrobial activity . Reaction with 2-aminobenzenethiols in ethanol containing trifluoroacetic acid yields 8-substituted 4-(2,5-dimethylphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acids (Figure 2) .
Table 2: Antimicrobial Activity of Derived Benzothiazepines
Electrophoretic Display Materials
| Precautionary Measure | Code | Rationale |
|---|---|---|
| Avoid environmental release | P273 | Prevents aquatic toxicity |
| Use protective equipment | P264 | Mitigates dermal exposure |
| Supplier | Packaging | Price (USD) |
|---|---|---|
| Biosynth Carbosynth (FD68101) | 5 g | 50 |
| TRC (D477318) | 500 mg | 60 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume